
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine in the compound enhances its stability and bioavailability, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate typically involves a multi-step process. One common method is the reaction of 3-fluorobenzaldehyde with phenylhydrazine to form 3-fluorophenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with decanoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The fluorine atom enhances the binding affinity and stability of the compound, making it more effective.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)piperazine: Another fluorinated compound with similar biological activities.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with anti-cancer properties.
Uniqueness
1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is unique due to its specific ester linkage with decanoic acid, which may enhance its lipophilicity and bioavailability. This makes it a promising candidate for drug development and other applications.
Properties
CAS No. |
922507-87-7 |
|---|---|
Molecular Formula |
C25H29FN2O2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)-5-phenylpyrazol-3-yl] decanoate |
InChI |
InChI=1S/C25H29FN2O2/c1-2-3-4-5-6-7-11-17-25(29)30-24-19-23(20-13-9-8-10-14-20)27-28(24)22-16-12-15-21(26)18-22/h8-10,12-16,18-19H,2-7,11,17H2,1H3 |
InChI Key |
QAEHQERGHQFIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC(=NN1C2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


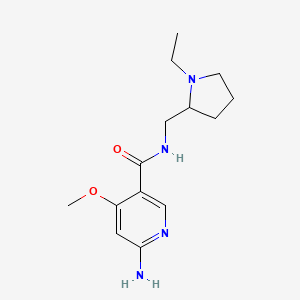
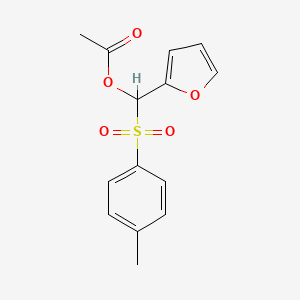
![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)
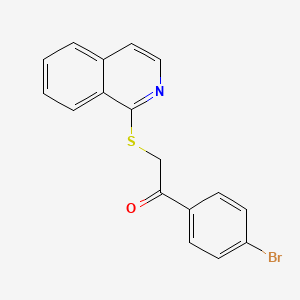
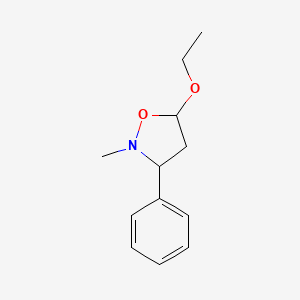
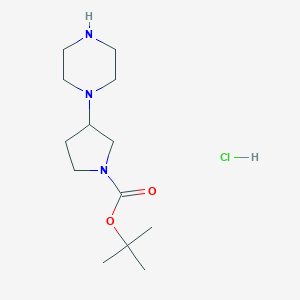
![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
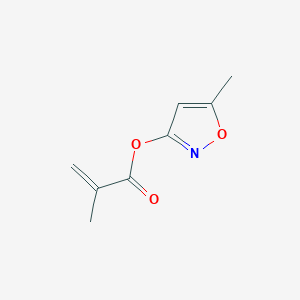
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)
![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
